Aranidipine

説明

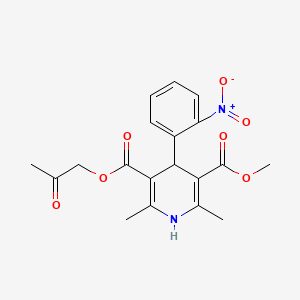

This compound is a novel dihydropyridine derivative that gives rise to two active metabolites (M-1α and M-1β) that exhibit hypotensive activity. It is a calcium antagonist with the formula methyl 2-oxopropyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate. It was developed by Maruko Seiyaku, introduced by Taiho and launched in Japan in 1997.

This compound is a small molecule drug with a maximum clinical trial phase of II.

structure given in first source

Structure

3D Structure

特性

IUPAC Name |

3-O-methyl 5-O-(2-oxopropyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUCGYYHUFIYNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048649 | |

| Record name | Aranidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Aranidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86780-90-7 | |

| Record name | Aranidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86780-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aranidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086780907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aranidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aranidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y7UR6X2PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

149-150ºC | |

| Record name | Aranidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Aranidipine's Mechanism of Action on L-type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Aranidipine, a third-generation dihydropyridine derivative, on L-type voltage-gated calcium channels (L-VGCCs). This compound is a potent antihypertensive agent whose therapeutic efficacy is rooted in its high-affinity, selective antagonism of these channels, particularly within the vascular smooth muscle. This document details its molecular interactions, the resultant signaling cascades, quantitative data on its activity, and the key experimental protocols used for its characterization.

Core Mechanism of Action

This compound is a calcium channel blocker belonging to the dihydropyridine (DHP) class, which is primarily used in the management of hypertension[1][2]. Like other DHPs, its principal mechanism involves the inhibition of L-type voltage-gated calcium channels[1]. These channels, particularly the CaV1.2 isoform, are critical for regulating calcium influx into vascular smooth muscle cells, a key step in the process of vasoconstriction[3][4].

The drug exhibits high affinity for the inactivated state of the L-type calcium channel. By binding to the α1 subunit, the main pore-forming unit of the channel, this compound stabilizes it in this non-conducting conformation. This action effectively blocks the voltage-dependent influx of extracellular calcium ions (Ca²⁺) into the cells. The resulting decrease in intracellular calcium concentration prevents the activation of calcium-dependent signaling pathways that lead to muscle contraction, ultimately causing vasodilation, a reduction in peripheral vascular resistance, and a lowering of blood pressure.

A notable feature of this compound is its high degree of vascular selectivity, meaning it acts preferentially on blood vessels over cardiac muscle, which helps to minimize cardiac side effects such as significant negative inotropy or bradycardia. Furthermore, this compound is metabolized into two active metabolites, M-1α and M-1β, which also possess hypotensive activity and contribute to the drug's potent and long-lasting therapeutic effects. Studies suggest the parent compound, this compound, dilates both afferent and efferent renal arterioles, whereas its M-1 metabolite acts predominantly on the afferent arteriole.

Signaling Pathway of Vasodilation

The blockade of L-type calcium channels by this compound initiates a cascade of events within the vascular smooth muscle cell, culminating in muscle relaxation and vasodilation. The following diagram illustrates this inhibitory pathway.

Quantitative Data on L-type Channel Inhibition

Table 1: Effects of this compound and Related Dihydropyridines on L-type Calcium Channels

| Compound | Channel/Preparation | Metric | Value | Reference |

|---|---|---|---|---|

| This compound | Isolated Rat Portal Vein | Inhibition of K⁺-induced Contraction | More potent against low K⁺ (20 mM) than high K⁺ (80 mM) | |

| This compound Metabolite (M-1) | Isolated Perfused Rat Kidney | Vasodilation | Predominant dilation of afferent arterioles | |

| Nicardipine | CaV1.2 Channels | IC₅₀ | 60 nM | |

| Amlodipine | CaV1.2 Channels | IC₅₀ | 57 nM | |

| Nimodipine | CaVAb (Bacterial Channel Homolog) | IC₅₀ | 100 nM |

Note: Data for Nicardipine, Amlodipine, and Nimodipine are provided for comparative purposes to illustrate the typical nanomolar potency of dihydropyridine antagonists on L-type calcium channels.

Experimental Protocols for Characterization

The binding affinity and functional effects of dihydropyridine calcium channel blockers like this compound are determined using a combination of radioligand binding assays, patch-clamp electrophysiology, and cellular calcium imaging.

Radioligand Binding Assay

This technique is the gold standard for quantifying the binding affinity (Kᵢ) of a compound for its target receptor. A competitive binding assay is typically used to determine the potency of an unlabeled drug (this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-nitrendipine) from the L-type calcium channel.

Methodology

-

Membrane Preparation: Isolate cell membranes from a tissue or cell line expressing a high density of L-type calcium channels (e.g., rat heart or HEK293 cells overexpressing CaV1.2) via homogenization and centrifugation.

-

Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine (e.g., [³H]-nitrendipine) and varying concentrations of unlabeled this compound.

-

Separation: After reaching equilibrium, separate the bound from the free radioligand via rapid vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound to generate a competition curve. The IC₅₀ (the concentration of this compound that inhibits 50% of specific binding) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

Whole-cell patch-clamp is a powerful technique used to measure ion flow across the cell membrane, providing a direct functional assessment of a drug's effect on channel activity. It is used to determine the IC₅₀ of this compound by measuring the inhibition of L-type calcium currents.

Methodology

-

Cell Preparation: Culture cells expressing L-type calcium channels (e.g., vascular smooth muscle cells or cardiomyocytes) on coverslips.

-

Gigaohm Seal Formation: Approach a single cell with a glass micropipette filled with an internal solution. Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette, gaining electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell's membrane potential at a holding potential that keeps the L-type channels in a closed state (e.g., -80 mV).

-

Current Recording: Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward Ca²⁺ current.

-

Drug Application: Perfuse the cell with a solution containing this compound at various concentrations. Record the calcium current at each concentration after the drug effect has reached a steady state.

-

Data Analysis: Measure the peak current amplitude at each drug concentration. Plot the percentage of current inhibition versus the drug concentration to determine the IC₅₀ value.

Cellular Calcium Imaging

This method visualizes changes in intracellular calcium concentration ([Ca²⁺]i) in real-time using fluorescent indicators. It provides a functional readout of channel blockade in populations of living cells.

Methodology

-

Cell Plating: Plate cells expressing L-type channels (e.g., A7r5 vascular smooth muscle cells) onto glass-bottom dishes.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The acetoxymethyl (AM) ester allows the dye to cross the cell membrane, where intracellular esterases cleave it into its active, calcium-sensitive form.

-

Establish Baseline: Mount the dish on a fluorescence microscope and record the baseline fluorescence of the cells in a physiological buffer.

-

Stimulation: Induce calcium entry by depolarizing the cells, typically by adding a high concentration of potassium chloride (KCl) to the buffer. This opens the L-type channels and causes a sharp increase in fluorescence as Ca²⁺ enters the cells and binds to the dye.

-

Inhibition Assay: Pre-incubate the cells with varying concentrations of this compound before stimulating with KCl.

-

Data Acquisition: Record the fluorescence intensity changes over time.

-

Data Analysis: Quantify the peak fluorescence response to KCl in the presence of each this compound concentration. The reduction in the fluorescence signal corresponds to the degree of channel inhibition. Plot the percent inhibition against drug concentration to determine the IC₅₀.

Conclusion

This compound exerts its therapeutic effect as a potent antihypertensive agent through the targeted blockade of L-type voltage-gated calcium channels in vascular smooth muscle. By stabilizing the channel in an inactivated state, it prevents the influx of calcium required for vasoconstriction, leading to vasodilation and a reduction in blood pressure. Its action is augmented by active metabolites that also possess vasodilatory properties. While specific quantitative binding data for this compound is not widely published, its mechanism is well-established through functional assays that demonstrate potent, concentration-dependent inhibition of calcium influx. The experimental frameworks detailed in this guide—radioligand binding, patch-clamp electrophysiology, and calcium imaging—provide a robust, multi-faceted approach for the comprehensive characterization of this compound and other L-type calcium channel modulators.

References

(S)-Aranidipine: A Comprehensive Technical Guide on Stereoselective Activity and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranidipine is a third-generation dihydropyridine calcium channel blocker recognized for its potent and sustained antihypertensive effects.[1][2] As a chiral molecule, this compound exists as two enantiomers, (S)-Aranidipine and (R)-Aranidipine. In line with other dihydropyridine derivatives, the pharmacological activity of this compound is stereoselective, with the (S)-enantiomer being the eutomer primarily responsible for the therapeutic effects.[3] This technical guide provides an in-depth exploration of the stereoselective activity of (S)-Aranidipine, its synthesis, and the experimental methodologies used for its characterization.

Stereoselective Pharmacological Activity

The therapeutic efficacy of this compound is derived from its ability to block L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells. This action inhibits the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[1][4] The principle of stereoselectivity is a well-established characteristic of dihydropyridine calcium channel blockers.

While specific quantitative binding affinity data such as Kᵢ or IC₅₀ values for the individual enantiomers of this compound are not extensively available in public scientific literature, the established precedent within this class of drugs strongly indicates that the (S)-enantiomer possesses significantly higher affinity for the L-type calcium channel. For a structurally analogous compound, pranidipine, the (S)-isomer has been shown to be approximately 50 times more potent as a calcium channel blocker than the (R)-isomer. This substantial difference in potency underscores the critical role of stereochemistry in the pharmacological activity of dihydropyridine calcium channel blockers.

Quantitative Data on Dihydropyridine Calcium Channel Blockers

To provide context for the expected stereoselectivity of this compound, the following table summarizes available quantitative data for related dihydropyridine calcium channel blockers.

| Compound | Enantiomer | Parameter | Value | Cell/Tissue Type | Reference |

| Pranidipine | (S)-isomer | Apparent pA₂ | 10.03 | Isolated rat aorta | |

| (R)-isomer | Apparent pA₂ | 8.36 | Isolated rat aorta | ||

| Amlodipine | Racemate | IC₅₀ | 1.9 nM | Guinea pig ventricular myocytes |

Synthesis of (S)-Aranidipine

The synthesis of enantiomerically pure (S)-Aranidipine can be approached through two primary strategies: the synthesis of a racemic mixture followed by chiral resolution, or an asymmetric synthesis that directly yields the desired enantiomer. The most common method for synthesizing the racemic this compound core is the Hantzsch dihydropyridine synthesis.

Racemic Synthesis via Hantzsch Reaction

The Hantzsch synthesis is a multi-component reaction that involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor. For this compound, this involves the reaction of 2-nitrobenzaldehyde, methyl acetoacetate, and a source of ammonia.

Chiral Resolution of Racemic this compound

Separation of the (S)- and (R)-enantiomers from the racemic mixture is a crucial step in obtaining the pharmacologically active isomer. Common methods for chiral resolution include:

-

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are often effective for resolving dihydropyridine compounds.

-

Enzymatic Kinetic Resolution: This method employs the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the unreacted enantiomer.

Experimental Protocols

Racemic Hantzsch Synthesis of this compound

Objective: To synthesize racemic this compound.

Materials:

-

2-Nitrobenzaldehyde

-

Methyl acetoacetate

-

Ammonia or Ammonium acetate

-

Ethanol (or other suitable solvent)

Procedure:

-

A mixture of 2-nitrobenzaldehyde (1 equivalent), methyl acetoacetate (2 equivalents), and a nitrogen donor like ammonium acetate is prepared in a suitable solvent such as ethanol.

-

The reaction mixture is heated to reflux and stirred for a period of 12-24 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield racemic this compound.

Enzymatic Kinetic Resolution of Racemic this compound

Objective: To separate (S)-Aranidipine from a racemic mixture.

Materials:

-

Racemic this compound

-

Lipase (e.g., from Candida antarctica)

-

Anhydrous organic solvent (e.g., toluene)

-

Acyl donor (e.g., vinyl acetate)

Procedure:

-

Racemic this compound is dissolved in an anhydrous organic solvent.

-

A lipase is added to the solution.

-

An acyl donor, such as vinyl acetate, is added to the reaction mixture.

-

The reaction is stirred at a controlled temperature (e.g., 30-50 °C).

-

The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted substrate and the acylated product.

-

Once the desired ee is achieved (typically around 50% conversion), the enzyme is removed by filtration.

-

The unreacted (S)-aranidipine and the acylated (R)-aranidipine are then separated by standard chromatographic techniques.

Assessment of Vasorelaxant Activity

Objective: To determine the potency of (S)-Aranidipine in relaxing vascular smooth muscle.

Materials:

-

Isolated rat thoracic aorta

-

Physiological salt solution (e.g., Krebs-Henseleit solution)

-

Potassium chloride (KCl)

-

(S)-Aranidipine

-

Organ bath system with isometric force transducers

Procedure:

-

The thoracic aorta is isolated from a rat and cut into rings.

-

The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The tissue is connected to an isometric force transducer to record changes in tension.

-

The tissue is depolarized using a high concentration of KCl to induce contraction.

-

(S)-Aranidipine is added to the organ bath in a cumulative manner at increasing concentrations.

-

The inhibitory effect of (S)-Aranidipine on the KCl-induced contractions is measured.

-

The concentration of (S)-Aranidipine that causes 50% inhibition of the maximum contraction (IC₅₀) is calculated to determine its vasorelaxant potency.

Visualizations

Caption: Workflow for the synthesis and resolution of (S)-Aranidipine.

References

The Pharmacological Profile of Aranidipine and Its Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranidipine is a third-generation dihydropyridine calcium channel blocker utilized for its potent and long-lasting antihypertensive effects.[1] Its pharmacological activity is attributed not only to the parent compound but also to its active metabolites, M-1α and M-1β.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its key metabolites, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While extensive research has been conducted, specific quantitative data on the binding affinities and inhibitory concentrations for this compound and its individual metabolites on specific calcium channel subtypes remain limited in publicly available literature.

Introduction

This compound, a dihydropyridine derivative, was developed by Maruko Seiyaku and introduced in Japan in 1997.[1] Like other drugs in its class, its primary mechanism of action is the blockade of L-type voltage-gated calcium channels, leading to vasodilation and a reduction in blood pressure.[1] A distinguishing feature of this compound is the significant contribution of its two active metabolites, M-1α and M-1β, to its overall therapeutic effect.[1] This guide aims to consolidate the current understanding of the pharmacological properties of this compound and these metabolites.

Mechanism of Action

This compound and its active metabolites exert their antihypertensive effects primarily through the inhibition of L-type voltage-gated calcium channels (CaV1.2) in vascular smooth muscle cells. This blockade prevents the influx of extracellular calcium, leading to smooth muscle relaxation, vasodilation, and a subsequent decrease in peripheral vascular resistance. Some evidence also suggests that this compound may have inhibitory effects on T-type voltage-gated calcium channels, which could contribute to its overall cardiovascular profile.

Signaling Pathway

The binding of this compound to L-type calcium channels disrupts the normal signaling cascade that leads to vasoconstriction. The pathway is illustrated below.

References

The Genesis and Pharmacological Profile of Aranidipine: A Third-Generation Dihydropyridine Calcium Channel Blocker

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aranidipine is a third-generation dihydropyridine calcium channel blocker distinguished by its potent and long-lasting antihypertensive effects. Developed by Maruko Seiyaku and introduced in Japan in 1997, its therapeutic efficacy is rooted in the stereoselective action of its (S)-enantiomer, which exhibits high affinity for L-type voltage-gated calcium channels. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological properties of this compound. It details the experimental protocols for its synthesis and evaluation, presents key quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows.

Discovery and Development

The development of this compound was guided by the established principles of stereoselectivity within the dihydropyridine class of drugs.[1] Preceding analogues had demonstrated that the pharmacological activity was predominantly associated with one enantiomer. This led to the focused investigation of the individual enantiomers of this compound, confirming that the (S)-enantiomer is the eutomer responsible for the desired therapeutic effects.[1]

The synthesis of racemic this compound is achieved through the Hantzsch dihydropyridine synthesis, a classic multi-component reaction.[1][2] This method involves the condensation of an aldehyde (2-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine (3-aminocrotonate).[1] Subsequent resolution of the racemic mixture yields the pharmacologically active (S)-Aranidipine.

Properties of a Third-Generation Dihydropyridine

This compound exhibits the defining characteristics of a third-generation dihydropyridine calcium channel blocker, including high vascular selectivity and a long duration of action. Unlike earlier generations, third-generation agents like this compound show a greater affinity for calcium channels in vascular smooth muscle over cardiac muscle, which minimizes cardiac side effects.

A key feature of this compound is its metabolic profile. It is metabolized into two active metabolites, M-1α and M-1β, which also contribute to its overall hypotensive activity. This contributes to its sustained therapeutic effect. This compound and its metabolites have been shown to inhibit T-type calcium channels in addition to the primary L-type channels, which may contribute to its unique pharmacological profile.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite (M-1)

| Parameter | This compound | Metabolite M-1 | Species | Reference |

| Tmax (hours) | ~3.8 - 4.8 | ~4.8 - 6.0 | Humans | |

| Bioavailability | ~48% | - | Rat | |

| ~41% | - | Dog | ||

| ~3% | - | Monkey | ||

| Plasma Protein Binding | 84% - 95% | Similar to parent | Humans |

Table 2: In Vivo Efficacy of this compound in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg, p.o.) | Effect on Bmax for --INVALID-LINK---PN 200-110 binding | Time Point | Species | Reference |

| 3 | 47.7% decrease | 1 hour | SHR | |

| 10 | 48.9% decrease | 1 hour | SHR | |

| 10 | 25.8% decrease | 6 hours | SHR |

Experimental Protocols

Racemic Synthesis of this compound (Hantzsch Synthesis)

A representative protocol for the synthesis of racemic this compound is as follows:

-

Reaction Setup: A mixture of methyl acetoacetate (1 equivalent), 2-nitrobenzaldehyde (1 equivalent), and 3-aminocrotonate (1 equivalent) is prepared in a suitable solvent, such as methanol or ethanol.

-

Reaction Conditions: The mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield racemic this compound.

Radioligand Binding Assay for Dihydropyridine Binding Site

This assay is used to determine the binding affinity of this compound to L-type calcium channels.

-

Membrane Preparation: Isolate cell membranes from tissues or cell lines expressing L-type calcium channels (e.g., vascular smooth muscle, cardiac tissue, or transfected cell lines). This is achieved through homogenization and differential centrifugation.

-

Incubation: Incubate the membrane preparation with a radiolabeled dihydropyridine (e.g., [³H]-nitrendipine) and varying concentrations of this compound.

-

Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol is used to evaluate the antihypertensive effect of this compound.

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR) are used as a model for essential hypertension.

-

Drug Administration: this compound is administered orally via a gastric tube. A vehicle control group is also included.

-

Blood Pressure Measurement: Systolic blood pressure is measured at various time points after drug administration using the tail-cuff method. The rat's tail is warmed to detect the tail pulse, and a cuff is inflated until the pulse is eliminated. The pressure at which the pulse reappears upon deflation is recorded as the systolic blood pressure.

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Experimental Workflow: Hantzsch Dihydropyridine Synthesis

Caption: Workflow for the Hantzsch synthesis of racemic this compound.

Experimental Workflow: In Vivo Blood Pressure Measurement

Caption: Workflow for in vivo blood pressure measurement in SHR.

References

Beyond the Blockade: An In-depth Technical Guide to the Molecular Targets of Aranidipine

For Researchers, Scientists, and Drug Development Professionals

Aranidipine, a third-generation dihydropyridine calcium channel blocker, is a well-established therapeutic agent for the management of hypertension. Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] However, emerging evidence suggests that the pharmacological profile of this compound extends beyond this primary target, encompassing a range of molecular interactions that may contribute to its therapeutic efficacy and present opportunities for novel drug development strategies. This technical guide provides a comprehensive overview of the known and potential molecular targets of this compound beyond calcium channels, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Identified Molecular Targets and Pathways

Beyond its canonical role as an L-type calcium channel antagonist, this compound has been shown to interact with several other molecular targets, influencing a variety of cellular signaling pathways. These off-target effects may contribute to its clinical profile and offer new avenues for therapeutic intervention.

Alpha-2-Adrenergic Receptor Antagonism

This compound has been identified as a selective antagonist of alpha-2-adrenoreceptors.[3][4] This action is significant as alpha-2-adrenoreceptors are involved in the regulation of neurotransmitter release and vascular tone. Antagonism of these receptors can contribute to vasodilation and a decrease in blood pressure, complementing the effects of L-type calcium channel blockade.[3]

T-Type Calcium Channel Inhibition

In addition to its well-documented effects on L-type calcium channels, this compound has been shown to selectively block the alpha(1H) subtype of T-type calcium channels. T-type calcium channels play a role in various physiological processes, including neuronal firing and vascular smooth muscle tone. The selective inhibition of the alpha(1H) subtype by this compound suggests a more nuanced interaction with calcium signaling than previously understood.

Upregulation of ATP-Binding Cassette Transporter A1 (ABCA1)

A compelling off-target effect of this compound is the upregulation of the ATP-Binding Cassette Transporter A1 (ABCA1) protein. ABCA1 is a crucial mediator of cholesterol efflux from cells to high-density lipoprotein (HDL), playing a vital role in reverse cholesterol transport and offering anti-atherosclerotic benefits. Studies have shown that this compound increases ABCA1 protein expression in a manner that is independent of its effects on ABCA1 mRNA levels. This post-transcriptional upregulation is mediated through the activation of the Protein Kinase A (PKA) signaling pathway, as evidenced by the elevation of intracellular cyclic AMP (cAMP) levels and the inhibition of this effect by a PKA inhibitor.

Modulation of Potassium Channels

There is evidence to suggest that this compound may also exert its vasodilatory effects through the activation of potassium channels. In studies on isolated rat portal veins, the inhibitory effect of this compound on spontaneous contractions was significantly attenuated by tetraethylammonium (TEA), a classic potassium channel blocker. This finding suggests that this compound's mechanism of action may, in part, resemble that of potassium channel openers, leading to hyperpolarization of the cell membrane and subsequent relaxation of vascular smooth muscle. Further research is required to identify the specific potassium channel subtypes involved and to fully elucidate the molecular mechanism of this interaction.

Differential Effects on Renal Arterioles

This compound and its active metabolite, M-1, exhibit distinct effects on the microcirculation of the kidneys. While both the parent drug and its metabolite contribute to the overall antihypertensive effect, they have different impacts on the afferent and efferent arterioles of the glomerulus. At a concentration of 10⁻⁶ M, this compound induces a near-complete reversal of norepinephrine-induced constriction in both afferent (83 ± 6%) and efferent (90 ± 6%) arterioles. In contrast, the M-1 metabolite predominantly dilates the afferent arteriole (79 ± 4% reversal) with a much weaker effect on the efferent arteriole (44 ± 17% reversal). This differential action may have implications for renal protection in hypertensive patients.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the molecular targets of this compound beyond L-type calcium channels. It is important to note that precise binding affinities (Ki or IC50 values) for some of these interactions are not yet available in the public domain.

| Target | Action | Species | Tissue/Cell Line | Quantitative Data | Reference(s) |

| Alpha-2-Adrenoreceptor | Antagonist | Human | Not specified | Specific Ki or IC50 values not reported. | |

| T-Type Calcium Channel (α1H) | Blocker | Human | Xenopus oocytes | Selective blockade of α1H subtype demonstrated. Specific IC50 value not reported. |

| Effect | Species | Tissue/System | Concentration | Observation | Reference(s) |

| Upregulation of ABCA1 Protein | Human | THP-1 monocytic cell line | Not specified | Increased ABCA1 protein expression. | |

| Elevation of intracellular cAMP | Human | THP-1 monocytic cell line | Not specified | Intracellular cAMP levels were elevated. | |

| Vasodilation of Renal Afferent Arteriole | Rat | Isolated perfused kidney | 10⁻⁶ M | 83 ± 6% reversal of norepinephrine-induced constriction. | |

| Vasodilation of Renal Efferent Arteriole | Rat | Isolated perfused kidney | 10⁻⁶ M | 90 ± 6% reversal of norepinephrine-induced constriction. | |

| Vasodilation of Renal Afferent Arteriole (M-1 Metabolite) | Rat | Isolated perfused kidney | 10⁻⁶ M | 79 ± 4% reversal of norepinephrine-induced constriction. | |

| Vasodilation of Renal Efferent Arteriole (M-1 Metabolite) | Rat | Isolated perfused kidney | 10⁻⁶ M | 44 ± 17% reversal of norepinephrine-induced constriction. |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a framework for researchers to investigate the molecular targets of this compound.

Radioligand Binding Assay for Alpha-2-Adrenoreceptor Affinity

This protocol is a representative method for determining the binding affinity of this compound for alpha-2-adrenoreceptors.

1. Membrane Preparation:

-

Culture cells expressing the alpha-2-adrenoreceptor subtype of interest (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer.

2. Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled alpha-2-adrenoreceptor antagonist (e.g., [³H]-rauwolscine), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, include a set of wells with the membrane preparation, radioligand, and a high concentration of a known unlabeled alpha-2-adrenoreceptor antagonist (e.g., yohimbine).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for T-Type Calcium Channel Inhibition

This protocol describes a standard method for assessing the inhibitory effect of this compound on T-type calcium channels.

1. Cell Preparation:

-

Use a cell line stably expressing the human alpha(1H) T-type calcium channel subunit (e.g., HEK293 cells) or acutely dissociated neurons known to express T-type channels.

-

Plate the cells on glass coverslips for recording.

2. Electrophysiological Recording:

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external solution containing physiological ion concentrations.

-

Use a glass micropipette filled with an internal solution to form a high-resistance seal with the cell membrane (giga-seal).

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential that allows for the removal of T-type channel inactivation (e.g., -100 mV).

-

Elicit T-type calcium currents by applying depolarizing voltage steps.

3. Drug Application and Data Acquisition:

-

After establishing a stable baseline recording of T-type currents, perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the T-type currents in the presence of the drug.

-

To assess the reversibility of the effect, wash out the drug by perfusing with the control external solution.

4. Data Analysis:

-

Measure the peak amplitude of the T-type currents before, during, and after drug application.

-

Construct a concentration-response curve by plotting the percentage inhibition of the current as a function of the this compound concentration.

-

Fit the data to a suitable equation (e.g., the Hill equation) to determine the IC50 value.

Western Blotting for ABCA1 Protein Expression

This protocol outlines the steps to measure changes in ABCA1 protein levels in response to this compound treatment.

1. Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., THP-1 macrophages) to an appropriate confluency.

-

Treat the cells with this compound at various concentrations and for different durations. Include a vehicle-treated control group.

2. Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for ABCA1.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

For a loading control, probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH).

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a CCD camera or X-ray film.

-

Quantify the band intensities using densitometry software and normalize the ABCA1 protein levels to the loading control.

Luciferase Reporter Assay for PKA Signaling Pathway Activity

This protocol describes a method to assess the activation of the PKA signaling pathway by this compound.

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293 cells) in a multi-well plate.

-

Co-transfect the cells with a CRE-luciferase reporter plasmid (containing cAMP response elements driving the expression of firefly luciferase) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

2. Cell Treatment:

-

After allowing for reporter gene expression, treat the cells with various concentrations of this compound.

-

Include a positive control (e.g., forskolin, an adenylyl cyclase activator) and a vehicle control.

3. Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in luciferase activity in this compound-treated cells compared to the vehicle-treated control cells. An increase in luciferase activity indicates activation of the cAMP/PKA signaling pathway.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Molecular targets and signaling pathways of this compound beyond L-type calcium channels.

Caption: Experimental workflow for Western blot analysis of ABCA1 protein expression.

Caption: Experimental workflow for PKA signaling pathway luciferase reporter assay.

Conclusion

The molecular pharmacology of this compound is more complex than its classification as a simple L-type calcium channel blocker would suggest. Its interactions with alpha-2-adrenoreceptors, T-type calcium channels, the PKA signaling pathway leading to ABCA1 upregulation, and potentially potassium channels, highlight a multifaceted mechanism of action. These off-target effects may not only contribute to its antihypertensive efficacy but also offer potential benefits in conditions such as atherosclerosis and renal disease. Further research to precisely quantify the binding affinities and to fully elucidate the downstream consequences of these molecular interactions will be crucial for a complete understanding of this compound's therapeutic profile and for the development of next-generation cardiovascular drugs with tailored pharmacological properties.

References

In Vitro Characterization of Aranidipine's Vasodilatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranidipine, a dihydropyridine calcium channel blocker, exerts its potent and long-lasting vasodilatory effects primarily through the inhibition of L-type voltage-gated calcium channels in vascular smooth muscle cells. This action is further augmented by its active metabolites, M-1α and M-1β. While the principal mechanism is well-established, emerging evidence suggests the involvement of other signaling pathways, including potential modulation of potassium channels. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's vasodilatory properties, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound is a potent antagonist of L-type voltage-gated calcium channels, which are crucial for the regulation of vascular smooth muscle tone.[1][2] The influx of extracellular calcium through these channels upon membrane depolarization triggers a cascade of events leading to the phosphorylation of myosin light chains and subsequent muscle contraction. By binding to the L-type calcium channels, this compound effectively blocks this influx of calcium, leading to a decrease in intracellular calcium concentration and subsequent vasodilation.[1][2]

The vasodilatory effect of this compound is also significantly influenced by its two active metabolites, M-1α and M-1β, which contribute to its sustained hypotensive activity.[3] Studies have shown that these metabolites also possess calcium antagonistic properties.

Quantitative Data on Vasodilatory Effects

The vasodilatory potency of this compound has been evaluated in various in vitro models. The following table summarizes the available quantitative data on its inhibitory effects on vascular smooth muscle contraction.

| Compound | Preparation | Agonist | Parameter | Value |

| This compound | Isolated rat portal vein | Low K+ (20 mM) | More potent than against high K+ | - |

| Isolated rat portal vein | High K+ (80 mM) | Less potent than against low K+ | - | |

| Isolated rabbit arteries | Calcium | Inhibition of contraction | - | |

| Active Metabolite (M-1) | Isolated perfused hydronephrotic rat kidney (afferent arteriole) | Norepinephrine | % Reversal at 10⁻⁶ M | 79 ± 4% |

| Isolated perfused hydronephrotic rat kidney (efferent arteriole) | Norepinephrine | % Reversal at 10⁻⁶ M | 44 ± 17% | |

| This compound | Isolated perfused hydronephrotic rat kidney (afferent arteriole) | Norepinephrine | % Reversal at 10⁻⁶ M | 83 ± 6% |

| Isolated perfused hydronephrotic rat kidney (efferent arteriole) | Norepinephrine | % Reversal at 10⁻⁶ M | 90 ± 6% |

Note: Specific IC50 values for this compound's vasorelaxant effect on isolated rat aorta were not available in the reviewed literature. The data from the rat portal vein indicates a concentration-dependent inhibition of KCl-induced contractions.

Experimental Protocols

Isolated Tissue Bath for Vasorelaxation Studies

This protocol describes the methodology for assessing the vasodilatory effect of this compound on isolated arterial rings, a standard in vitro technique.

Objective: To determine the concentration-response relationship of this compound-induced relaxation in pre-contracted arterial rings.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

Phenylephrine or Potassium Chloride (KCl) for pre-contraction

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Isolated organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in cold Krebs-Henseleit solution. Remove adhering connective and adipose tissue and cut the aorta into rings of 3-4 mm in length. For endothelium-denuded rings, the intimal surface can be gently rubbed with a wooden stick.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

-

Equilibration and Viability Check: Equilibrate the rings under a resting tension of 1-2 g for at least 60 minutes, with solution changes every 15-20 minutes. After equilibration, induce a contraction with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine 1 µM or KCl 60 mM). Once a stable contraction is achieved, assess the endothelial integrity by adding acetylcholine (1 µM). A relaxation of more than 80% indicates an intact endothelium. Wash the tissues to return to baseline.

-

Experimental Protocol: Pre-contract the aortic rings with phenylephrine or KCl. Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of this compound to the organ bath. Record the relaxation response at each concentration.

-

Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the agonist. Plot the concentration-response curve and calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)

This protocol outlines a method for directly measuring the effect of this compound on intracellular calcium levels in vascular smooth muscle cells.

Objective: To quantify the inhibitory effect of this compound on agonist-induced increases in [Ca²⁺]i in cultured vascular smooth muscle cells.

Materials:

-

Cultured vascular smooth muscle cells (e.g., A7r5 cell line)

-

Cell culture medium and supplements

-

Fura-2 AM (calcium-sensitive fluorescent dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Vasoconstrictor agent (e.g., KCl, angiotensin II)

-

This compound stock solution

-

Fluorescence plate reader or microscope system

Procedure:

-

Cell Culture: Culture vascular smooth muscle cells in appropriate medium until they reach a suitable confluency.

-

Dye Loading: Incubate the cells with Fura-2 AM and a small amount of Pluronic F-127 in HBSS for 30-60 minutes at 37°C to allow the dye to enter the cells.

-

Washing: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.

-

Drug Incubation: Incubate the cells with various concentrations of this compound for a predetermined period.

-

Stimulation and Measurement: Add a vasoconstrictor agonist to the cells to induce an increase in [Ca²⁺]i. Immediately begin recording the fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (around 510 nm).

-

Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380). This ratio is proportional to the intracellular calcium concentration. Determine the inhibitory effect of this compound on the agonist-induced increase in the fluorescence ratio and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Primary Signaling Pathway of this compound-Induced Vasodilation

The primary mechanism of this compound's vasodilatory effect is the blockade of L-type calcium channels, which directly leads to a reduction in intracellular calcium and subsequent relaxation of vascular smooth muscle.

Experimental Workflow for In Vitro Vasorelaxation Assay

The following diagram illustrates the key steps involved in a typical in vitro vasorelaxation experiment using isolated aortic rings.

Potential Involvement of Other Signaling Pathways

While the blockade of L-type calcium channels is the primary mechanism, the complete vasodilatory profile of this compound may involve other signaling pathways.

Potassium Channels

Some studies suggest that this compound's vasodilatory effects may be partially mediated by the activation of potassium channels. The efflux of potassium ions through these channels leads to hyperpolarization of the vascular smooth muscle cell membrane, which in turn closes voltage-gated calcium channels and promotes relaxation. The effect of the potassium channel blocker tetraethylammonium (TEA) in attenuating this compound-induced relaxation in the rat portal vein supports this hypothesis.

Nitric Oxide (NO) Pathway

The direct effect of this compound on the endothelial nitric oxide synthase (eNOS) pathway has not been extensively studied. However, some dihydropyridine calcium channel blockers have been shown to enhance the action of nitric oxide (NO). One proposed mechanism is the inhibition of superoxide-induced NO decomposition, which increases the bioavailability of NO, a potent vasodilator. Further investigation is required to determine if this compound shares this property.

Protein Kinase C (PKC) and Rho-Kinase Pathways

The direct interaction of this compound with the Protein Kinase C (PKC) and Rho-kinase signaling pathways in vascular smooth muscle has not been clearly elucidated. These pathways are known to play significant roles in regulating vascular tone and contractility. While some calcium channel blockers have been shown to not directly target PKC, the potential for indirect modulation of these pathways by this compound warrants further investigation.

The following diagram illustrates the potential interplay of these signaling pathways in the regulation of vascular smooth muscle tone, highlighting potential, though unconfirmed, points of interaction for this compound.

Conclusion

This compound is a potent vasodilator whose primary in vitro mechanism of action is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle. This effect is complemented by the activity of its metabolites. While the involvement of other signaling pathways such as potassium channels, the nitric oxide pathway, protein kinase C, and the Rho-kinase pathway is plausible and suggested by studies on similar compounds, direct evidence for this compound's interaction with these pathways is limited and warrants further investigation. The experimental protocols and data presented in this guide provide a framework for the continued in vitro characterization of this compound and other novel vasodilatory agents.

References

The Effects of Aranidipine on Vascular Smooth Muscle Cell Physiology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aranidipine, a dihydropyridine calcium channel blocker, exerts its primary therapeutic effect in hypertension through the modulation of vascular smooth muscle cell (VSMC) physiology. This technical guide provides an in-depth overview of the core mechanisms of this compound's action on VSMCs, including its effects on ion channels and intracellular signaling pathways. While direct quantitative data on this compound's impact on VSMC proliferation, migration, and apoptosis are limited in publicly available literature, this guide synthesizes current knowledge, drawing parallels from other dihydropyridine calcium channel blockers to infer its potential effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research in this area.

Core Mechanism of Action: Inhibition of L-type Calcium Channels

This compound is a potent antagonist of L-type voltage-gated calcium channels (Caᵥ1.2), which are abundantly expressed in vascular smooth muscle cells.[1][2] The influx of extracellular calcium through these channels is a critical step in the initiation of VSMC contraction. By binding to the L-type calcium channels, this compound inhibits this calcium influx, leading to a decrease in intracellular calcium concentration and subsequent vasodilation.[1] This vasodilatory effect reduces peripheral vascular resistance, a key factor in lowering blood pressure.[1]

This compound also has a recognized active metabolite, M-1, which contributes to its overall antihypertensive effect.[1] Furthermore, some studies suggest that this compound may also exhibit inhibitory effects on T-type voltage-gated calcium channels and act as a selective alpha2-adrenoreceptor antagonist, which may contribute to its vasodilatory actions.

Quantitative Data on this compound's Interaction with Ion Channels

| Parameter | Description | Value | Reference |

| L-type Ca²⁺ Channel Inhibition | Primary mechanism of action leading to vasodilation. | High Affinity (qualitative) | |

| T-type Ca²⁺ Channel Inhibition | Potential secondary mechanism contributing to vasodilation. | Inhibitory effect noted | |

| Alpha2-Adrenoreceptor Antagonism | Potential contribution to inhibition of vasoconstriction. | Selective antagonist | |

| K+ Channel Activation | Possible partial involvement in vasodilation. | Suggested by differential effects on K+-induced contractions |

Effects on Vascular Smooth Muscle Cell Proliferation

Abnormal VSMC proliferation is a key contributor to the pathogenesis of atherosclerosis and restenosis. Several dihydropyridine calcium channel blockers have been shown to inhibit VSMC proliferation. For instance, lercanidipine has been demonstrated to inhibit rat VSMC proliferation in a dose-dependent manner. It is plausible that this compound exerts similar anti-proliferative effects, likely through the modulation of cell cycle progression.

It is important to note that direct quantitative data for this compound's effect on VSMC proliferation is not currently available in the public domain.

Experimental Protocol: VSMC Proliferation Assay (BrdU Incorporation)

This protocol describes a method to quantify the inhibitory effect of this compound on VSMC proliferation using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay.

1. Cell Culture and Seeding:

- Culture primary human or rat aortic smooth muscle cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Seed VSMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

2. Serum Starvation and Treatment:

- Synchronize the cells in the G₀/G₁ phase by serum-starving them in DMEM with 0.5% FBS for 24 hours.

- Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 1 hour.

- Stimulate cell proliferation by adding a growth factor such as platelet-derived growth factor (PDGF-BB, 20 ng/mL).

3. BrdU Labeling and Detection:

- After 24 hours of stimulation, add BrdU (10 µM) to each well and incubate for an additional 4 hours.

- Fix the cells, denature the DNA, and detect the incorporated BrdU using a specific anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

- Add the enzyme substrate and measure the absorbance using a microplate reader.

4. Data Analysis:

- Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the vehicle-treated control.

- Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Caption: Workflow for assessing this compound's effect on VSMC proliferation.

Effects on Vascular Smooth Muscle Cell Migration

VSMC migration from the media to the intima is another critical event in the development of vascular lesions. Similar to its effects on proliferation, other dihydropyridine calcium channel blockers like lercanidipine have been shown to inhibit VSMC migration in a dose-dependent manner. This suggests a potential role for this compound in attenuating this process.

Direct quantitative data for this compound's effect on VSMC migration is not currently available in the public domain.

Experimental Protocol: VSMC Migration Assay (Boyden Chamber)

This protocol outlines a method to assess the effect of this compound on VSMC migration using a modified Boyden chamber assay.

1. Chamber Preparation:

- Use a 24-well plate with cell culture inserts containing an 8.0 µm pore size polycarbonate membrane.

- Coat the underside of the membrane with fibronectin (10 µg/mL) to promote cell attachment.

2. Cell Preparation and Seeding:

- Harvest serum-starved VSMCs and resuspend them in serum-free DMEM.

- Seed the cells (5 x 10⁴ cells/well) into the upper chamber of the inserts in serum-free medium containing various concentrations of this compound or vehicle.

3. Migration Induction:

- Fill the lower chamber with DMEM containing 10% FBS or PDGF-BB (20 ng/mL) as a chemoattractant.

4. Incubation and Staining:

- Incubate the plate at 37°C for 6 hours.

- Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

- Fix the migrated cells on the lower surface of the membrane with methanol and stain with Giemsa.

5. Quantification:

- Count the number of migrated cells in several high-power fields under a microscope.

- Express the results as a percentage of the control (vehicle-treated) and determine the dose-dependent effect of this compound.

Caption: Workflow for assessing this compound's effect on VSMC migration.

Effects on Vascular Smooth Muscle Cell Apoptosis

Apoptosis, or programmed cell death, of VSMCs plays a complex role in vascular remodeling and disease. While excessive apoptosis can contribute to plaque instability, inadequate apoptosis can lead to neointimal hyperplasia. Some calcium channel blockers have been shown to influence VSMC apoptosis. For example, nifedipine has been reported to inhibit 7-ketochesterol-induced apoptosis in human vascular smooth muscle cells. Azelnidipine has also been shown to inhibit cyclic mechanical stretch-induced VSMC death.

Experimental Protocol: VSMC Apoptosis Assay (TUNEL Staining)

This protocol describes the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect apoptosis-induced DNA fragmentation in VSMCs treated with this compound.

1. Cell Culture and Treatment:

- Culture VSMCs on glass coverslips.

- Induce apoptosis using a known stimulus (e.g., 7-ketocholesterol, 50 µM for 24 hours).

- Co-treat cells with the apoptotic stimulus and varying concentrations of this compound.

2. Fixation and Permeabilization:

- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

- Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

3. TUNEL Reaction:

- Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified atmosphere in the dark.

4. Counterstaining and Microscopy:

- Counterstain the cell nuclei with DAPI.

- Mount the coverslips and visualize the cells using a fluorescence microscope.

5. Quantification:

- Count the number of TUNEL-positive (apoptotic) cells and the total number of cells (DAPI-stained nuclei) in multiple fields.

- Calculate the percentage of apoptotic cells and determine the effect of this compound.

Caption: Workflow for assessing this compound's effect on VSMC apoptosis.

Intracellular Signaling Pathways

The physiological responses of VSMCs, including contraction, proliferation, migration, and apoptosis, are governed by complex intracellular signaling pathways. The primary effect of this compound, the reduction of intracellular calcium, has downstream consequences on these pathways. Key signaling cascades implicated in VSMC function include the MAPK/ERK and RhoA/Rho-kinase pathways.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The ERK1/2 signaling cascade is a crucial regulator of VSMC proliferation and differentiation. Growth factors like PDGF activate this pathway, leading to the phosphorylation and activation of ERK1/2, which in turn phosphorylates downstream targets to promote cell cycle progression. The calcium channel blocker lercanidipine has been shown to inhibit PDGF-induced ERK1/2 activation in VSMCs. Given its similar mechanism of action, it is hypothesized that this compound may also attenuate ERK1/2 signaling.

Caption: Hypothesized inhibitory effect of this compound on the ERK1/2 pathway.

RhoA/Rho-Kinase (ROCK) Pathway

The RhoA/Rho-kinase pathway plays a significant role in calcium sensitization of the contractile apparatus in VSMCs, as well as in cell migration and proliferation. Agonists that induce vasoconstriction can activate RhoA, which in turn activates ROCK. ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain and enhanced contraction for a given level of intracellular calcium. The interplay between calcium influx and the RhoA/ROCK pathway is crucial for regulating vascular tone. While the direct effects of this compound on this pathway are not well-documented, its modulation of intracellular calcium could indirectly influence RhoA/ROCK signaling.

Caption: Interplay of this compound's action and the RhoA/ROCK pathway in VSMCs.

Conclusion

This compound's primary mechanism of action in vascular smooth muscle cells is the inhibition of L-type calcium channels, leading to vasodilation. Based on evidence from other dihydropyridine calcium channel blockers, it is likely that this compound also inhibits VSMC proliferation and migration, and may modulate apoptosis, potentially through the attenuation of signaling pathways such as the MAPK/ERK cascade. However, further research is required to obtain direct quantitative data on these effects and to fully elucidate the complete signaling network influenced by this compound in VSMCs. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be crucial for a more comprehensive understanding of this compound's therapeutic benefits beyond its primary antihypertensive action.

References

Basic pharmacokinetic properties of Aranidipine in preclinical models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aranidipine, a dihydropyridine calcium channel blocker, has demonstrated potent and long-lasting vasodilating effects in preclinical studies. Its potential as an antihypertensive agent is underscored by its unique pharmacokinetic profile, which includes the formation of active metabolites. This technical guide provides a comprehensive overview of the basic pharmacokinetic properties of this compound in preclinical models, focusing on its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of this compound and related compounds.

I. Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats, dogs, and monkeys. The following tables summarize the key quantitative parameters, providing a comparative overview across different models.

Table 1: Oral Bioavailability of this compound in Preclinical Models

| Species | Dose (mg/kg) | Bioavailability (%) |

| Rat | Not Specified | ~48[1] |

| Dog | Not Specified | ~41[1] |

| Monkey | Not Specified | ~3[1] |

Table 2: Plasma Protein Binding of this compound

| Species | In Vitro/In Vivo | Protein Binding (%) | Primary Binding Proteins |

| Not Specified | Not Specified | 84-95[1] | Serum Albumin, α1-acid glycoprotein[1] |

Table 3: Elimination Half-Life of this compound and its Active Metabolite (M-1)

| Analyte | Half-Life (hours) | Species |

| This compound | 1.1 - 1.2 | Not Specified |

| Metabolite M-1 | 2.7 - 3.5 | Not Specified |

Note: While the specific preclinical species for the half-life determination was not explicitly stated in the available literature, these values provide an important insight into the clearance rate of this compound and its primary active metabolite.

II. Absorption

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract. Studies have indicated that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) increase in a dose-dependent manner. The time to reach Cmax (Tmax) for this compound is approximately 3.8-4.8 hours, while its active metabolite, M-1, reaches peak plasma levels at around 4.8-6 hours.

III. Distribution

This compound exhibits a high affinity for plasma proteins, with a binding ratio ranging from 84% to 95%. The primary proteins involved in this binding are serum albumin and, to a lesser extent, alpha1-acid glycoprotein. This extensive protein binding can influence the drug's distribution into tissues and its overall pharmacokinetic profile.

IV. Metabolism

The metabolism of this compound is a key determinant of its pharmacokinetic behavior and therapeutic action. After oral administration, eight distinct metabolites have been identified. The primary metabolic pathways involved are:

-

Reduction of the ketone group.

-

Oxidation of the dihydropyridine ring.

-

De-esterification at the C-3 position.

Notably, this compound is metabolized into active metabolites, with M-1 being a significant contributor to the overall antihypertensive effect.

V. Excretion

The elimination of this compound is primarily driven by its extensive metabolism. Unchanged this compound is not detected in the urine one hour after administration, and only a small amount is found in the bile. The metabolites are the main components excreted from the body.

The routes of excretion for the metabolites are as follows:

-

Urine: 52-56% of the original dose.

-

Feces: 34-45% of the original dose.

-

Expired Air: 3-4% of the original dose.

A significant portion of the administered dose (59%) is excreted into the bile, and of this amount, 63% is reabsorbed, indicating enterohepatic circulation.

VI. Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of preclinical pharmacokinetic studies. While specific, comprehensive protocols for this compound were not fully available in the public domain, this section outlines the general methodologies typically employed in such studies.

A. Animal Models

-

Rats: Conscious spontaneously hypertensive rats (SHRs) are often used to evaluate the antihypertensive and diuretic effects of this compound following oral administration.

-

Dogs: Anesthetized dogs are utilized to study the renal effects of this compound, often with direct infusion into the renal artery.

B. Administration and Dosing

-

Oral Administration: In rats, this compound is typically administered orally at doses ranging from 0.3 to 3 mg/kg to assess dose-dependent effects on urine and electrolyte excretion.

-

Intravenous/Intra-arterial Infusion: In dogs, this compound is infused directly into the renal artery at a rate of approximately 0.03 µg/kg/min to investigate its direct renal effects.

C. Sample Collection and Analysis

A validated bioanalytical method is essential for the accurate quantification of this compound and its metabolites in biological matrices. A typical workflow for sample analysis is depicted below.

Conclusion

This technical guide has summarized the fundamental preclinical pharmacokinetic properties of this compound. The data presented highlight its rapid absorption, high plasma protein binding, extensive metabolism into active compounds, and primary elimination through metabolic excretion. While the available literature provides a solid foundation, further studies detailing the pharmacokinetic parameters in different preclinical species with corresponding dose information would be invaluable for a more complete understanding of this compound's disposition. The experimental methodologies outlined here provide a general framework for conducting such investigations. This comprehensive knowledge is critical for the continued development and optimization of this compound and other dihydropyridine calcium channel blockers.

References

A Technical Guide to the Racemic Synthesis of Aranidipine via the Hantzsch Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the racemic synthesis of Aranidipine, a third-generation dihydropyridine calcium channel blocker, utilizing the Hantzsch reaction. The document details the experimental protocol, summarizes key quantitative data, and visualizes the reaction mechanism and the drug's signaling pathway.

Introduction

This compound is a potent calcium channel antagonist used in the management of hypertension and angina pectoris.[1] Like other dihydropyridine derivatives, its therapeutic effect stems from its ability to block L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2] The core structure of this compound, a 1,4-dihydropyridine ring, is efficiently constructed through the Hantzsch pyridine synthesis, a classic multi-component reaction.[3] This guide focuses on the racemic synthesis of this compound, providing a foundational understanding for researchers in medicinal chemistry and drug development.

The Hantzsch Reaction for this compound Synthesis

The racemic synthesis of this compound is achieved through a Hantzsch-type dihydropyridine synthesis. This one-pot condensation reaction involves three key components: an aldehyde (2-nitrobenzaldehyde), a β-ketoester (methyl acetoacetate), and a nitrogen donor, in this case, provided by an enamine (methyl 3-aminocrotonate).[1]

The overall reaction is as follows:

2-Nitrobenzaldehyde + Methyl Acetoacetate + Methyl 3-Aminocrotonate → Racemic this compound

Reaction Mechanism

The Hantzsch reaction proceeds through a series of reversible condensations and additions. While several pathways have been proposed, a generally accepted mechanism involves the formation of two key intermediates: an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) and an enamine. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[3]

Caption: Proposed mechanism for the Hantzsch synthesis of this compound.

Experimental Protocol: Racemic Synthesis of this compound

The following is a representative procedure for the racemic synthesis of this compound based on established Hantzsch synthesis methodologies.

Materials and Reagents

-

2-Nitrobenzaldehyde

-

Methyl acetoacetate

-

Methyl 3-aminocrotonate

-

Methanol or Ethanol (solvent)

-

Ethyl acetate (for TLC)

-

Hexane (for TLC)

Procedure

-